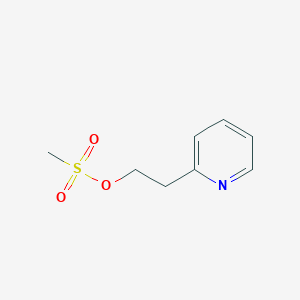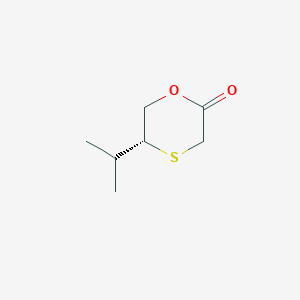
(5R)-5-Propan-2-yl-1,4-oxathian-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-Propan-2-yl-1,4-oxathian-2-one, also known as PTO, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. PTO is a cyclic sulfite ester that is widely used as a reagent in organic synthesis, especially in the preparation of chiral building blocks.
Mechanism of Action
The mechanism of action of (5R)-5-Propan-2-yl-1,4-oxathian-2-one is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis. (5R)-5-Propan-2-yl-1,4-oxathian-2-one can induce chirality in other molecules through the formation of diastereomeric complexes, which can then be separated and used in further reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (5R)-5-Propan-2-yl-1,4-oxathian-2-one. However, it has been reported to have low toxicity and is not expected to cause any adverse effects in humans or animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5R)-5-Propan-2-yl-1,4-oxathian-2-one in lab experiments is its ability to induce chirality in other molecules, which can be useful in the synthesis of chiral compounds. (5R)-5-Propan-2-yl-1,4-oxathian-2-one is also relatively easy to synthesize and has good yields. However, one limitation is that (5R)-5-Propan-2-yl-1,4-oxathian-2-one is not suitable for all types of reactions and may not be effective in inducing chirality in certain molecules.
Future Directions
There are several future directions for research on (5R)-5-Propan-2-yl-1,4-oxathian-2-one. One area of interest is the development of new synthetic methods for (5R)-5-Propan-2-yl-1,4-oxathian-2-one and its derivatives. Another area of research is the investigation of (5R)-5-Propan-2-yl-1,4-oxathian-2-one's potential applications in the synthesis of new chiral compounds with biological activity. Additionally, further studies are needed to fully understand the mechanism of action of (5R)-5-Propan-2-yl-1,4-oxathian-2-one and its potential effects on human health and the environment.
Synthesis Methods
The synthesis of (5R)-5-Propan-2-yl-1,4-oxathian-2-one can be achieved through several methods, including the reaction of 2,3-epoxy-1-propanol with thionyl chloride, followed by the addition of isopropyl alcohol and triethylamine. Another method involves the reaction of 2,3-epoxy-1-propanol with thionyl chloride and isopropyl alcohol, followed by the addition of triethylamine. Both methods result in the formation of (5R)-5-Propan-2-yl-1,4-oxathian-2-one in good yields.
Scientific Research Applications
(5R)-5-Propan-2-yl-1,4-oxathian-2-one has been widely used in organic synthesis as a chiral building block due to its ability to induce chirality in other molecules. It has also been used in the preparation of chiral auxiliaries and ligands for asymmetric catalysis. In addition, (5R)-5-Propan-2-yl-1,4-oxathian-2-one has been used as a reagent in the synthesis of various biologically active compounds, such as antitumor agents and antibiotics.
properties
CAS RN |
133117-52-9 |
|---|---|
Product Name |
(5R)-5-Propan-2-yl-1,4-oxathian-2-one |
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
(5R)-5-propan-2-yl-1,4-oxathian-2-one |
InChI |
InChI=1S/C7H12O2S/c1-5(2)6-3-9-7(8)4-10-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
UDWFWNXYHXVSPY-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)CS1 |
SMILES |
CC(C)C1COC(=O)CS1 |
Canonical SMILES |
CC(C)C1COC(=O)CS1 |
synonyms |
1,4-Oxathian-2-one,5-(1-methylethyl)-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



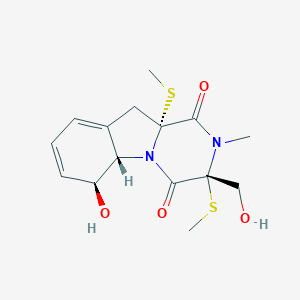
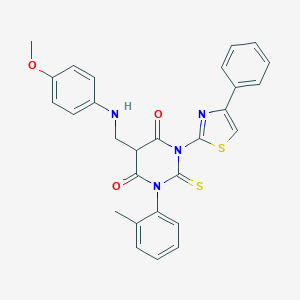
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
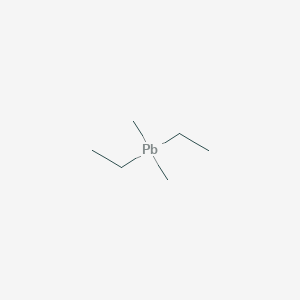




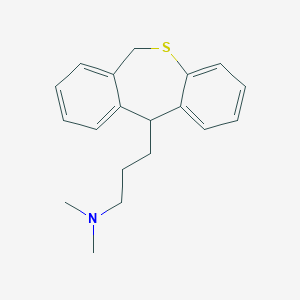
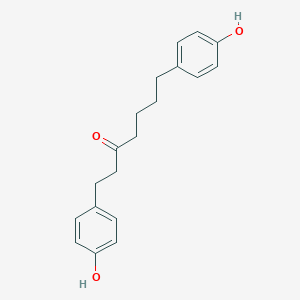

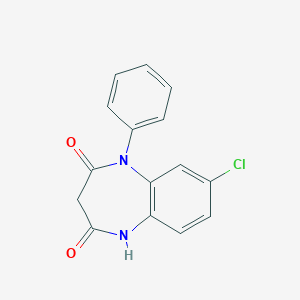
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
